molecular formula C8H6N2O2 B13989236 2-Ethynyl-5-nitroaniline

2-Ethynyl-5-nitroaniline

Cat. No.: B13989236
M. Wt: 162.15 g/mol
InChI Key: RYWGROJTWVRSSW-UHFFFAOYSA-N
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Description

2-Ethynyl-5-nitroaniline is an organic compound with the molecular formula C8H6N2O2 It is characterized by the presence of an ethynyl group and a nitro group attached to an aniline ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Ethynyl-5-nitroaniline typically involves a multi-step process. One common method includes the nitration of aniline derivatives followed by the introduction of the ethynyl group. The nitration step involves treating aniline with a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group. The ethynyl group can be introduced through a Sonogashira coupling reaction, where an aryl halide reacts with an ethynyl compound in the presence of a palladium catalyst and a copper co-catalyst .

Industrial Production Methods

Industrial production of this compound may follow similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Ethynyl-5-nitroaniline undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen gas, palladium catalyst.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Sodium methoxide, potassium tert-butoxide.

Major Products Formed

    Reduction: 2-Ethynyl-5-aminoaniline.

    Substitution: Various substituted anilines depending on the nucleophile used.

Scientific Research Applications

2-Ethynyl-5-nitroaniline has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Ethynyl-5-nitroaniline involves its interaction with various molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The ethynyl group can participate in reactions that modify the structure and function of biomolecules. These interactions can affect cellular pathways and processes, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-Ethyl-5-nitroaniline
  • 2-Butyl-5-nitroaniline
  • 4-Ethyl-2-nitroaniline

Uniqueness

2-Ethynyl-5-nitroaniline is unique due to the presence of both an ethynyl group and a nitro group on the aniline ring.

Properties

Molecular Formula

C8H6N2O2

Molecular Weight

162.15 g/mol

IUPAC Name

2-ethynyl-5-nitroaniline

InChI

InChI=1S/C8H6N2O2/c1-2-6-3-4-7(10(11)12)5-8(6)9/h1,3-5H,9H2

InChI Key

RYWGROJTWVRSSW-UHFFFAOYSA-N

Canonical SMILES

C#CC1=C(C=C(C=C1)[N+](=O)[O-])N

Origin of Product

United States

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